N-acetyl-beta-neuraminic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRNKJHWKZAKO-PFQGKNLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864309 | |
| Record name | N-Acetyl-beta-neuraminic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Sigma-Aldrich MSDS], Solid | |
| Record name | N-Acetylneuraminic acid | |
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| Record name | N-Acetylneuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
489-46-3, 19342-33-7, 131-48-6 | |
| Record name | Neuraminic acid, N-acetyl- Starburst 4th Generation | |
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| Record name | N-Acetyl-beta-neuraminic acid | |
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| Record name | N-acetyl-beta-neuraminic acid | |
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| Record name | Neuraminic acid, N-acetyl- | |
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| Record name | N-Acetyl-beta-neuraminic acid | |
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| Record name | N-acetylneuraminic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-ACETYL-.BETA.-NEURAMINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIP79W5HPN | |
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| Record name | N-Acetylneuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
| Record name | N-Acetylneuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolism of N Acetyl Beta Neuraminic Acid
De Novo Biosynthesis Pathways of Neu5Ac
The de novo synthesis of Neu5Ac can proceed through three primary pathways, each characterized by a key epimerase enzyme that catalyzes the conversion of a glucosamine derivative to a mannosamine derivative. These pathways are the UDP-GlcNAc 2-Epimerase (NeuC) pathway, the N-Acetylglucosamine-6-phosphate 2-Epimerase (NanE) pathway, and the N-Acetylglucosamine 2-Epimerase (AGE) pathway.
In vertebrates, the biosynthesis of Neu5Ac predominantly occurs through the action of a bifunctional enzyme known as UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govasu.edu This enzyme catalyzes the first two committed steps in the pathway. frontiersin.org The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) into N-acetylmannosamine (ManNAc) with the simultaneous release of UDP. mdpi.comnih.gov
This initial step is a critical regulatory point in the sialic acid biosynthesis pathway. The activity of the UDP-GlcNAc 2-epimerase domain of GNE is subject to feedback inhibition by CMP-sialic acid, the final activated form of sialic acid. nih.gov This regulation ensures that the production of Neu5Ac is tightly controlled to meet the cell's metabolic needs.
The bacterial enzyme UDP-GlcNAc 2-epimerase (NeuC) also catalyzes the interconversion of UDP-GlcNAc and UDP-N-acetylmannosamine (UDP-ManNAc). ubc.ca Unlike the vertebrate enzyme, the bacterial epimerase is allosterically regulated by its substrate, UDP-GlcNAc. ebi.ac.uk
Another pathway for Neu5Ac biosynthesis involves the enzyme N-acetylglucosamine-6-phosphate 2-epimerase (NanE). This pathway is primarily associated with the catabolism of sialic acids in bacteria, but it can also contribute to Neu5Ac synthesis. nih.gov NanE catalyzes the reversible epimerization of N-acetylglucosamine-6-phosphate (GlcNAc-6P) to N-acetylmannosamine-6-phosphate (ManNAc-6P). nih.govwikipedia.org
The reaction mediated by NanE involves an inversion of stereochemistry at the C2 position of the sugar. nih.gov While prokaryotes possess a GlcNAc-6-phosphate epimerase, this direct conversion is not a typical physiological pathway in vertebrates for de novo synthesis. nih.gov In bacteria, this pathway is crucial for utilizing N-acetylneuraminic acid as a carbon source. nih.gov
The N-acetylglucosamine 2-epimerase (AGE) pathway represents a third route for the synthesis of ManNAc, the precursor to Neu5Ac. This pathway is particularly relevant in certain tissues and has been extensively utilized for the enzymatic production of Neu5Ac. nih.govfrontiersin.org The AGE enzyme (EC 5.1.3.8) catalyzes the direct epimerization of N-acetylglucosamine (GlcNAc) to ManNAc. nih.gov
This enzymatic step has been a focus of biotechnological applications as it provides a more environmentally friendly alternative to the chemical epimerization of GlcNAc. nih.gov The AGE-catalyzed reaction is a key component of two-step enzymatic processes for Neu5Ac synthesis, where it is coupled with an aldolase that condenses ManNAc with pyruvate. nih.govresearchgate.net
| Pathway | Key Enzyme | Substrate | Product | Organism/Context |
| UDP-GlcNAc 2-Epimerase | UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/NeuC) | UDP-N-acetylglucosamine (UDP-GlcNAc) | N-acetylmannosamine (ManNAc) or UDP-N-acetylmannosamine (UDP-ManNAc) | Vertebrates (GNE), Bacteria (NeuC) |
| N-Acetylglucosamine-6-phosphate 2-Epimerase | N-acetylglucosamine-6-phosphate 2-epimerase (NanE) | N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) | N-acyl-D-mannosamine 6-phosphate (ManNAc-6P) | Bacteria (catabolism), Prokaryotes |
| N-Acetylglucosamine 2-Epimerase | N-acetylglucosamine 2-epimerase (AGE) | N-acetylglucosamine (GlcNAc) | N-acetylmannosamine (ManNAc) | Enzymatic synthesis, some tissues |
Key Enzymatic Steps and Intermediates
The biosynthesis of Neu5Ac involves a series of crucial enzymatic reactions and the formation of key intermediate molecules. These steps ensure the precise stereochemical transformations required to build the complex nine-carbon backbone of sialic acid.
The conversion of UDP-GlcNAc to ManNAc is the committed step in the de novo biosynthesis of Neu5Ac in vertebrates. mdpi.comnih.gov This reaction is catalyzed by the epimerase domain of the bifunctional GNE enzyme. mdpi.com The mechanism involves the inversion of stereochemistry at the C-2 position of the glucose moiety. ubc.ca
In bacteria, a similar conversion is carried out by the non-hydrolyzing UDP-GlcNAc 2-epimerase, which converts UDP-GlcNAc to UDP-ManNAc. ubc.caebi.ac.uk The mechanism of the bacterial enzyme is proposed to proceed through an anti-elimination of UDP to form a 2-acetamidoglucal intermediate, followed by a syn-addition of UDP to yield the UDP-ManNAc product. ubc.ca
Following its formation, ManNAc is phosphorylated at the C-6 position to yield ManNAc-6-phosphate (ManNAc-6P). nih.govasu.edu In vertebrates, this reaction is catalyzed by the kinase domain of the same bifunctional GNE enzyme that catalyzes the initial epimerization step. mdpi.comrsc.org This phosphorylation requires ATP as the phosphate donor. mdpi.com
Alternatively, ManNAc can be phosphorylated by N-acetylglucosamine kinase (NAGK), although the primary enzyme responsible in the de novo pathway is the kinase domain of GNE. mdpi.comrsc.org The crystal structure of the human N-acetylmannosamine kinase domain has provided detailed insights into the active site and the mechanism of phosphorylation. nih.gov
| Step | Enzyme | Substrate | Product | Cofactor |
| Epimerization | GNE (epimerase domain) | UDP-N-acetylglucosamine (UDP-GlcNAc) | N-acetylmannosamine (ManNAc) | - |
| Phosphorylation | GNE (kinase domain) | N-acetylmannosamine (ManNAc) | N-acetylmannosamine-6-phosphate (ManNAc-6P) | ATP |
Condensation of ManNAc-6P with Phosphoenolpyruvate (PEP) by Sialic Acid Synthase (NANS/NeuB) to Neu5Ac-9-phosphate (Neu5Ac-9P)
The formation of N-acetylneuraminic acid 9-phosphate (Neu5Ac-9P) is a key step in the biosynthesis of Neu5Ac. This reaction involves the condensation of N-acetyl-D-mannosamine 6-phosphate (ManNAc-6P) and phosphoenolpyruvate (PEP). This process is catalyzed by the enzyme N-acetylneuraminic acid 9-phosphate synthase (NANS), also known as Neu5Ac-9-P synthase. researchgate.netfrontiersin.org
In vertebrates, the synthesis of Neu5Ac begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc-6-P by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). nih.gov Subsequently, NANS catalyzes the condensation of ManNAc-6P with PEP to yield Neu5Ac-9P. researchgate.netfrontiersin.orgnih.gov This enzymatic reaction requires the presence of divalent cations, with manganese (Mn2+), iron (Fe2+), and magnesium (Mg2+) being the most effective. nih.gov
In contrast, the biosynthesis of Neu5Ac in prokaryotes, such as Escherichia coli, occurs through a different pathway where N-acetylmannosamine (ManNAc) directly condenses with PEP to form Neu5Ac, a reaction catalyzed by the enzyme NeuB. nih.govnih.gov
Research on the rat liver Neu5Ac-9-phosphate synthase has shown that the enzyme has specific substrate requirements. The Kₘ values for ManNAc-6-phosphate and phosphoenolpyruvate were determined to be 35 µM and 100 µM, respectively. nih.gov The enzyme's activity can be inhibited by sulfhydryl modifying reagents, indicating the presence of a crucial cysteine residue in its active site. nih.gov
| Enzyme | Substrates | Product | Organism/System |
| N-acetylneuraminate-9-phosphate synthase (NANS) | N-acetyl-D-mannosamine 6-phosphate (ManNAc-6P), Phosphoenolpyruvate (PEP) | N-acetylneuraminate-9-phosphate (Neu5Ac-9P) | Vertebrates |
| NeuB | N-acetylmannosamine (ManNAc), Phosphoenolpyruvate (PEP) | N-acetylneuraminic acid (Neu5Ac) | Prokaryotes (e.g., E. coli) |
Dephosphorylation of Neu5Ac-9P to Neu5Ac by N-Acetylneuraminate-9-phosphate phosphatase (NANP)
Following its synthesis, Neu5Ac-9P is dephosphorylated to produce free Neu5Ac. This reaction is catalyzed by the enzyme N-acetylneuraminate-9-phosphate phosphatase (NANP), also known as N-acylneuraminate-9-phosphatase. researchgate.netreactome.orgwikipedia.org This step is essential for the subsequent activation and utilization of Neu5Ac in various metabolic pathways. researchgate.net
NANP belongs to the family of hydrolases and specifically acts on phosphoric monoester bonds. wikipedia.org The enzyme requires Mg²⁺ as a cofactor for its activity. reactome.org The systematic name for this enzyme is N-acylneuraminate-9-phosphate phosphohydrolase. wikipedia.org
Studies on rat liver NANP have led to its purification and the identification of the corresponding gene. nih.gov The human ortholog of this protein has been overexpressed and shown to have a much higher catalytic efficiency on Neu5Ac-9-phosphate compared to other substrates. nih.gov Interestingly, Neu5Ac can inhibit the enzymatic activity of NANP, with a 50% inhibition observed at a concentration of 15 mM. nih.gov However, this level of inhibition is not considered significant at physiological concentrations of Neu5Ac. nih.gov
| Enzyme | Substrate | Product | Cofactor |
| N-Acetylneuraminate-9-phosphate phosphatase (NANP) | N-acetylneuraminate-9-phosphate (Neu5Ac-9P) | N-acetylneuraminic acid (Neu5Ac) | Mg²⁺ |
Activation of Neu5Ac to Cytidine 5'-Monophosphate-N-acetylneuraminic Acid (CMP-Neu5Ac) by CMP-Neu5Ac Synthetase (CMAS)
For Neu5Ac to be incorporated into glycoconjugates, it must first be activated. This activation step involves the conversion of Neu5Ac to cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). This reaction is catalyzed by the enzyme CMP-Neu5Ac synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase. nih.govnih.gov
The synthesis of CMP-Neu5Ac occurs through the condensation of Neu5Ac with cytidine triphosphate (CTP). nih.gov This reaction is unique in that it takes place in the nucleus of eukaryotic cells, whereas most other nucleotide sugar synthetases are located in the cytoplasm. oup.comnih.gov The nuclear localization of CMAS is a distinguishing feature of sialic acid metabolism. oup.com
Once synthesized in the nucleus, CMP-Neu5Ac is transported to the Golgi apparatus. oup.comresearchgate.net In the Golgi, sialyltransferases utilize CMP-Neu5Ac as a donor substrate to transfer sialic acid residues to growing oligosaccharide chains on proteins and lipids. nih.govoup.com
The activity of CMAS is dependent on Mg²⁺ and follows an ordered-sequential mechanism. nih.gov The enzyme is subject to feedback inhibition by CMP-Neu5Ac, which helps to regulate the biosynthesis of sialic acid. oup.comacs.org
| Enzyme | Substrates | Product | Location |
| CMP-Neu5Ac Synthetase (CMAS) | N-acetylneuraminic acid (Neu5Ac), Cytidine triphosphate (CTP) | Cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) | Nucleus |
Salvage Pathways in Neu5Ac Metabolism
In addition to de novo biosynthesis, cells can also utilize salvage pathways to recycle and reuse Neu5Ac. These pathways are crucial for maintaining the cellular pool of sialic acids and are particularly important for utilizing exogenous sources of Neu5Ac.
The salvage pathway allows for the reutilization of Neu5Ac that is released from the breakdown of glycoproteins and glycolipids within the lysosome. jci.org Free Neu5Ac can be transported out of the lysosome and into the cytoplasm. Once in the cytoplasm, it can be re-activated to CMP-Neu5Ac by CMP-Neu5Ac synthetase and re-enter the sialylation pathway in the Golgi apparatus. researchgate.net This recycling mechanism is an efficient way for the cell to conserve energy and resources.
Catabolism and Degradation of Neu5Ac
The breakdown of Neu5Ac is a critical process for maintaining cellular homeostasis and providing metabolic intermediates. The catabolism of Neu5Ac is initiated by the enzyme N-acetylneuraminate lyase.
N-Acetylneuraminate Lyase (NAL/NanA) Activity
N-acetylneuraminate lyase (NAL), also known as N-acetylneuraminate aldolase or NanA, is the key enzyme responsible for the degradation of Neu5Ac. nih.gov It catalyzes the reversible cleavage of Neu5Ac into two smaller molecules: N-acetyl-D-mannosamine (ManNAc) and pyruvate. nih.govebi.ac.ukwikipedia.orgnih.gov This reaction is the first committed step in the catabolism of sialic acid. nih.gov
NAL belongs to the family of lyases, specifically the oxo-acid-lyases, which cleave carbon-carbon bonds. wikipedia.org The enzyme is found in a wide range of organisms, including bacteria and mammals. nih.gov In bacteria, the catabolism of Neu5Ac can serve as a source of carbon and nitrogen. nih.gov
The catalytic mechanism of NAL involves the formation of a Schiff base intermediate between a conserved lysine residue in the enzyme's active site and the keto group of Neu5Ac. ebi.ac.uk
| Enzyme | Substrate | Products |
| N-Acetylneuraminate Lyase (NAL/NanA) | N-acetylneuraminic acid (Neu5Ac) | N-acetyl-D-mannosamine (ManNAc), Pyruvate |
Conversion to Fructose-6-phosphate
Following the initial cleavage of Neu5Ac by NAL, the resulting product, ManNAc, can be further metabolized. In a series of enzymatic reactions, ManNAc is ultimately converted into fructose-6-phosphate, an intermediate of the central metabolic pathway of glycolysis. nih.gov This conversion allows the carbon skeleton of sialic acid to be utilized for energy production or other biosynthetic processes.
Regulation of Neu5Ac Metabolic Genes
The cellular metabolism of N-acetyl-beta-neuraminic acid (Neu5Ac) is a tightly controlled process, with regulation occurring primarily at the genetic level to ensure that the expression of metabolic enzymes is matched to the availability of the substrate and the physiological needs of the cell. This regulation is particularly well-characterized in bacterial systems, where Neu5Ac can serve as a valuable nutrient source.
In the bacterium Escherichia coli K-12, the genes involved in the catabolism of sialic acid are under the control of a repressor protein encoded by the nanR gene. nih.gov The NanR repressor governs the expression of the sialic acid catabolic genes. When NanR is inactivated, it leads to the constitutive expression of these genes, indicating its role as a negative regulator. nih.gov This regulatory mechanism ensures that the metabolic machinery for utilizing Neu5Ac is only produced when the sugar is available.
A similar regulatory role for a NanR-like protein is suggested in the lactic acid bacterium Lactobacillus sakei. It is proposed that a NanR homologue likely regulates the expression of the nanE gene, which encodes the N-acetylmannosamine-6-phosphate epimerase, a key enzyme in the catabolic pathway. nih.gov This enzyme converts N-acetylmannosamine-6-phosphate to N-acetylglucosamine-6-phosphate, which can then enter glycolysis. nih.gov
In addition to dedicated repressors, broader post-translational modifications such as protein acetylation are emerging as a key mechanism for regulating metabolic enzymes in general. unc.edu While specific examples for Neu5Ac metabolic enzymes are still being elucidated, it is known that nearly all enzymes involved in major metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle, are subject to acetylation. unc.edu This modification can either activate or inhibit enzymatic activity, or influence protein stability, thereby providing another layer of metabolic control. unc.edu For instance, in the urea cycle, acetylation has been shown to inhibit the activity of ornithine transcarbamoylase (OTC) and argininosuccinate lyase (ASL). unc.edu Such regulatory mechanisms are likely to be relevant for the enzymes involved in Neu5Ac metabolism as well.
| Regulator | Organism | Target Gene(s)/Pathway | Function |
| NanR | Escherichia coli K-12 | Sialic acid catabolic genes | Repressor |
| NanR (putative) | Lactobacillus sakei | nanE | Repressor |
| Protein Acetylation | General | Metabolic enzymes | Activation, Inhibition, Stability |
Transport of Neu5Ac and Intermediates Across Cellular Membranes
The transport of this compound (Neu5Ac) and its metabolic intermediates across cellular membranes is a critical step for its utilization, particularly in bacteria that scavenge this sialic acid from their environment. iucr.orgwikipedia.org Bacteria have evolved sophisticated transport systems to move Neu5Ac across both the outer and inner membranes.
Transport across the Outer Membrane of Gram-Negative Bacteria:
For Gram-negative bacteria, Neu5Ac must first traverse the outer membrane to reach the periplasmic space. This can occur through several mechanisms:
Non-specific porins: Simple diffusion can occur through general outer membrane proteins such as OmpF and OmpC. nih.gov
Specific channels: Facilitated diffusion is mediated by specific channels, such as the N-acetylneuraminic acid-inducible outer membrane channel, NanC. nih.goviucr.org
Active transport: TonB-dependent outer membrane protein receptors are involved in the active transport of Neu5Ac, a process that requires energy. nih.gov
Transport across the Cytoplasmic/Inner Membrane:
Once in the periplasm, Neu5Ac is transported into the cytoplasm via primary and secondary active transporters. iucr.org
Primary Active Transporters:
ATP-binding cassette (ABC) transporters: These transporters utilize the energy from ATP hydrolysis to move substrates across the membrane. The SatABCD ABC transporter in Haemophilus ducreyi is a known example of a Neu5Ac transporter. wikipedia.org
Secondary Active Transporters: These transporters use an electrochemical gradient to drive the transport of Neu5Ac against its concentration gradient. nih.gov
Sodium Solute Symporters (SSS): These transporters, such as the one from Vibrio parahaemolyticus, use the electrochemical gradient of sodium ions to uptake sialic acids. iucr.org The NanT protein from E. coli was the first sialic acid transporter to be discovered and functions as a sugar proton symporter. wikipedia.orgnih.gov
Tripartite ATP-independent Periplasmic (TRAP) transporters: These systems are found only in bacteria and archaea and consist of a periplasmic solute-binding protein and two integral membrane proteins. iucr.org The SiaPQM TRAP transporter in Haemophilus influenzae is a well-characterized example. wikipedia.org The periplasmic binding protein, SiaP, delivers Neu5Ac to the transporter. iucr.org
Major Facilitator Superfamily (MFS) transporters: MFS transporters represent a large and diverse group of secondary transporters found in all domains of life. iucr.org
The transport process often involves high-affinity periplasmic binding proteins, such as SiaP and SatA, which bind to Neu5Ac and deliver it to the respective membrane transporter complex. iucr.orgiucr.org
| Transporter System | Type | Organism(s) | Location | Components |
| OmpF/OmpC | Porin | Gram-negative bacteria | Outer Membrane | - |
| NanC | Specific Channel | Gram-negative bacteria | Outer Membrane | - |
| TonB-dependent receptors | Active Transport | Gram-negative bacteria | Outer Membrane | TonB, ExbB, ExbD |
| SatABCD | ABC Transporter | Haemophilus ducreyi | Inner Membrane | SatA (periplasmic), SatB, SatC, SatD (membrane) |
| SiaPQM | TRAP Transporter | Haemophilus influenzae | Inner Membrane | SiaP (periplasmic), SiaQ, SiaM (membrane) |
| NanT | SSS/MFS | Escherichia coli | Inner Membrane | NanT |
Physiological Roles and Biological Functions of N Acetyl Beta Neuraminic Acid
Role in Cellular Recognition and Adhesion
Neu5Ac's involvement extends to mediating interactions between different cells, a process critical for complex biological events. iucr.org For instance, the adhesion of pathogenic bacteria to host tissues is often a prerequisite for initiating infection, a process that can be influenced by the presence of Neu5Ac on host cell surfaces. nih.gov Conversely, Neu5Ac is also involved in preventing unwanted cellular adhesion. nih.gov The diverse roles of Neu5Ac in cellular interaction are summarized in the table below.
| Process | Role of N-acetyl-beta-neuraminic acid | Significance |
| Cell-Cell Recognition | Acts as a recognition site on cell surface glycoconjugates. etprotein.com | Facilitates communication and signaling between cells. etprotein.com |
| Cell Adhesion | Modulates the strength and specificity of cell adhesion. chemicalbook.com | Essential for tissue formation, immune cell trafficking, and wound healing. |
| Pathogen Interaction | Can serve as a receptor for viruses (e.g., influenza) and bacteria, facilitating their entry into host cells. wikipedia.orgetprotein.com | A critical factor in the pathogenesis of various infectious diseases. nih.gov |
Immunomodulatory Activities
This compound plays a significant role in modulating the immune system, helping to maintain a balance between defense against pathogens and prevention of autoimmunity. nih.govetprotein.com It achieves this through several distinct mechanisms that influence both innate and adaptive immunity.
One of the most critical functions of Neu5Ac in the immune system is its role as a "self-associated molecular pattern" (SAMP). nih.gov The dense presentation of Neu5Ac on the surface of healthy host cells signals to the immune system that these cells are "self" and should not be attacked. nih.gov This molecular mimicry is exploited by some pathogens, which decorate their own surfaces with Neu5Ac to evade the host's immune surveillance. nih.gov The immune system's ability to distinguish between self and non-self is a fundamental principle of immunology, preventing the body from launching an attack against its own tissues. akadeum.com
Immune cells, such as natural killer (NK) cells, monocytes, and neutrophils, express a family of receptors known as Sialic acid-binding immunoglobulin-like lectins (Siglecs). nih.gov These receptors recognize and bind to Neu5Ac and other sialic acids. etprotein.com The interaction between sialic acids on host cells and inhibitory Siglecs on immune cells delivers a signal that dampens immune activation, thereby contributing to immune homeostasis and preventing autoimmune reactions. etprotein.comnih.govbiorxiv.org
Pathogens can exploit this interaction to their advantage. For example, Pseudomonas aeruginosa can associate with immune cells through sialic acid-Siglec interactions, leading to a reduced release of antimicrobial substances like reactive oxygen species and elastase from neutrophils. nih.gov This interaction can impair the host's first line of defense. nih.gov The modulation of immune cell activity through Siglec engagement is a key mechanism by which Neu5Ac regulates immune responses.
| Siglec Receptor | Interacting Cell/Pathogen | Functional Outcome |
| Siglec-7 | NK cells, Monocytes, Tumor cells | Inhibition of immune cell activation, tumor immune evasion. oup.commdpi.com |
| Siglec-9 | Neutrophils, Monocytes, Tumor cells | Reduced neutrophil antimicrobial activity, tumor immune evasion. nih.govmdpi.com |
| Siglec-E (murine) | Myeloid cells | Potential promotion of cellular interactions with activated T-lymphocytes. nih.gov |
The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. wikipedia.org The alternative pathway of the complement system can be activated spontaneously and must be tightly controlled to prevent damage to host cells. assaygenie.comajmc.com this compound plays a crucial role in this regulation. Serum complement factor H, a key regulator of the alternative pathway, recognizes Neu5Ac on the surface of host cells. nih.gov This recognition helps to protect "self" cells from being targeted and destroyed by the complement cascade. nih.gov
The level of acetylation on sialic acids can influence the cytotoxic activity of immune cells. oup.com For example, increased acetylation of sialic acid on target cells can lead to increased cytotoxicity by Natural Killer (NK) cells. oup.com This suggests that the acetyl group may interfere with the engagement of inhibitory Siglec receptors on NK cells. oup.com Conversely, de-acetylated sialic acids can increase the binding to Siglec receptors, thereby inhibiting immune cell-mediated cytotoxicity. oup.com This modulation highlights the subtle yet significant impact of Neu5Ac modifications on immune surveillance and response. The presence of sialic acids on the surface of the fungus Cryptococcus neoformans has been shown to protect it against phagocytosis by macrophages. nih.gov
Neu5Ac in Brain Development and Cognitive Function
The human brain has the highest concentration of sialic acid in the body, where it is an essential component of gangliosides and glycoproteins crucial for neural function. nih.govwikipedia.org this compound is particularly enriched in the brain and plays a vital role in its development and in cognitive processes. nih.govetprotein.com
Research has demonstrated a strong link between Neu5Ac and cognitive functions such as learning and memory. nih.govjst.go.jp Studies in animal models have shown that dietary supplementation with sialic acid can increase its concentration in the brain and improve performance in learning and memory tasks. wikipedia.orgnih.gov For example, exogenous Neu5Ac administration in rodents has been reported to enhance the content of this acid in the frontal cortex and promote cognitive and behavioral performance. nih.gov Similarly, in piglets, a dose-response relationship has been observed between dietary Neu5Ac supplementation and the expression of genes in the hippocampus that are linked to learning. nih.gov These findings underscore the importance of Neu5Ac for optimal brain development and function, particularly during early life. nih.govnih.gov
| Research Finding | Model Organism | Observed Effect |
| Improved learning and memory. wikipedia.org | Rats | Enhanced cognitive performance in adulthood after supplementation. |
| Increased brain ganglioside content. nih.gov | Rodents | Associated with improved memory and cognitive performance. |
| Enhanced learning-related gene expression. nih.gov | Piglets | Dose-dependent increase in hippocampal gene expression with dietary supplementation. |
| Promotion of neuroectodermal cell differentiation, migration, and proliferation. nih.gov | Mice (embryonic neural stem cell model) | Suggests a role in the fundamental processes of brain formation. |
Enrichment in Brain Gangliosides and Polysialic Acid
The vertebrate brain is uniquely enriched with sialoglycans, particularly in the form of gangliosides and polysialic acid (polySia). nih.gov Neu5Ac is a fundamental component of these structures, underscoring its importance in the central nervous system. nih.gov
Gangliosides : These are sialylated glycosphingolipids that are abundant in the neuronal membranes of the brain. wikipedia.orgnih.gov Neu5Ac is a critical constituent of gangliosides, contributing to their structural diversity and functional significance. wikipedia.org Gangliosides are integral to axon-myelin interactions, maintaining axonal stability, and modulating nerve cell excitability. nih.gov The initial discovery of "neuraminic acid" by Ernst Klenk in 1941 was from brain glycolipids, highlighting the long-recognized association between this sugar and neural tissue. nih.gov
Polysialic Acid (polySia) : This is a large, linear homopolymer of α2–8 linked Neu5Ac residues. frontiersin.org In the brain, polySia is primarily attached to the neural cell adhesion molecule (NCAM), a modification that dramatically reduces the adhesive properties of NCAM. nih.govfrontiersin.org This modulation of cell-cell adhesion is critical for processes such as neuronal migration, axon guidance, and synaptic plasticity during development and in the adult brain. nih.gov Over 95% of the polySia in the brain is bound to NCAM. frontiersin.org
Neurotrophic Effects and Neuronal Plasticity
This compound exerts significant neurotrophic effects and is a key regulator of neuronal plasticity. nih.gov Neurotrophins are proteins that support the growth, survival, and differentiation of neurons. nih.gov
Research has demonstrated that Neu5Ac promotes the differentiation, migration, and proliferation of neuroectodermal cells. nih.gov Polysialic acid, the polymer of Neu5Ac, plays a crucial role in mediating the effects of neurotrophins like brain-derived neurotrophic factor (BDNF). frontiersin.org PSA-NCAM enhances the ability of neurons to respond to BDNF by facilitating the binding of BDNF to its receptor, TrkB. frontiersin.org The removal of polySia from NCAM has been shown to significantly decrease the activation of the TrkB receptor. frontiersin.org This interplay between Neu5Ac in the form of polySia and neurotrophins is essential for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. nih.gov
Impact on Memory and Cognitive Performance
The enrichment of this compound in the brain directly correlates with its impact on memory and cognitive functions. nih.gov Studies have indicated a close relationship between Neu5Ac and early brain development in newborn mammals. nih.gov
Exogenous administration of Neu5Ac has been shown to improve memory and enhance cognitive and behavioral performance. nih.gov In animal studies, dietary supplementation with Neu5Ac has been linked to increased brain ganglioside content and has shown a dose-dependent effect on the mRNA levels of genes in the hippocampus that are crucial for learning behavior. nih.gov Furthermore, alterations in the metabolism of gangliosides, of which Neu5Ac is a key component, have been identified as a factor that can worsen the amyloid pathology seen in Alzheimer's disease. frontiersin.org Conversely, polysialic acid is recognized as an important regulator of neurogenesis, which contributes to neuronal repair and recovery from neurodegeneration. frontiersin.org
Antiviral Functions
This compound plays a dual role in viral infections, acting as both a receptor for viral entry and a target for antiviral therapies. Its presence on the surface of host cells makes it a convenient attachment point for many viruses.
Receptor for Viral Attachment (e.g., Influenza Viruses)
Many viruses initiate infection by binding to Neu5Ac residues on the surface of host cells. wikipedia.org Influenza viruses, in particular, utilize Neu5Ac as a primary receptor for attachment. wikipedia.orgresearchgate.net The viral surface protein hemagglutinin (HA) specifically recognizes and binds to Neu5Ac-containing glycans, facilitating the entry of the virus into the cell. researchgate.net
The specificity of this interaction can influence the host range of the virus. For instance, human influenza viruses preferentially bind to Neu5Ac linked to galactose in an α2,6-linkage, which is abundant in the human upper respiratory tract, while avian influenza viruses tend to bind to α2,3-linked Neu5Ac, which is more common in the avian gastrointestinal tract. researchgate.netnih.gov
Beyond influenza viruses, other viruses also utilize Neu5Ac or its derivatives as receptors. For example, influenza C virus specifically recognizes 9-O-acetyl-N-acetylneuraminic acid as its high-affinity receptor determinant. nih.gov Bovine coronavirus is another example of a virus that uses N-acetyl-9-O-acetylneuraminic acid as a receptor to initiate infection. microbiologyresearch.org
Table 1: Viruses Utilizing this compound or its Derivatives as Receptors
| Virus | Specific Receptor Moiety | Host Cell Glycan Linkage Preference | Reference |
|---|---|---|---|
| Influenza A and B Viruses | N-acetylneuraminic acid (Neu5Ac) | α2,6 (human), α2,3 (avian) | researchgate.netnih.gov |
| Influenza C Virus | 9-O-acetyl-N-acetylneuraminic acid | Not specified | nih.gov |
| Bovine Coronavirus | N-acetyl-9-O-acetylneuraminic acid | Not specified | microbiologyresearch.org |
| Infectious Salmon Anemia Virus | C4-O-acetylated Neu5Ac | Not specified | mdpi.com |
| Adeno-Associated Virus (AAV) 1 and 6 | α2–3 and α2–6 N-linked sialic acid | α2–3 and α2–6 | frontiersin.org |
| Adeno-Associated Virus (AAV) 5 | α2–3 N-linked sialic acid | α2–3 | frontiersin.org |
Interference with Viral Infection Processes
While serving as a viral receptor, this compound and its derivatives can also interfere with the process of viral infection. This interference can occur through several mechanisms. One key aspect of the influenza virus life cycle involves the viral enzyme neuraminidase (NA), which cleaves Neu5Ac from host cell and viral surfaces. nih.gov This action is crucial for the release of newly formed virus particles from the infected cell and prevents their aggregation. researchgate.netnih.gov
The development of neuraminidase inhibitors, which are analogs of Neu5Ac, has been a successful strategy for antiviral therapy. nih.gov These drugs, such as zanamivir and oseltamivir, competitively bind to the active site of the neuraminidase enzyme, preventing it from cleaving Neu5Ac. nih.govnih.gov This inhibition traps the newly synthesized viruses on the cell surface, thereby halting the spread of the infection.
Furthermore, Neu5Ac has been conjugated to various nanostructures, such as polymersomes, liposomes, and gold nanoparticles, to enhance its ability to interfere with viral infection. nih.gov These multivalent presentations of Neu5Ac can effectively block viral attachment to host cells.
Antiadhesive Function Against Pathogenic Bacteria
This compound also plays a role in defending against bacterial infections through an anti-adhesive mechanism. nih.gov The adhesion of pathogenic bacteria to host tissues is a critical first step in initiating an infection. nih.gov
Some pathogenic bacteria have evolved to utilize host-derived Neu5Ac to coat their own surfaces, a form of molecular mimicry that helps them evade the host's immune system. nih.govnih.gov However, free Neu5Ac can competitively bind to the sialic acid receptors on the surface of these bacteria. nih.gov This competitive inhibition reduces the number of available receptors on the bacteria that can be used to attach to the host cells, thereby decreasing their ability to colonize and cause infection. nih.gov
For example, Neu5Ac has been shown to effectively interfere with the adhesion of several pathogens that affect newborns to intestinal cells. nih.gov This anti-adhesive property is significant at concentrations found in both human milk and commercial infant formulas. nih.gov
Table 2: Pathogenic Bacteria Affected by the Anti-adhesive Function of this compound
| Pathogenic Bacteria | Mechanism of Action | Reference |
|---|---|---|
| Neisseria meningitidis | Competitive adherence to sialic acid receptors on the bacterial surface, reducing attachment to host cells. | nih.gov |
| Campylobacter jejuni | Competitive adherence to sialic acid receptors on the bacterial surface, reducing attachment to host cells. | nih.gov |
| Haemophilus influenzae | Competitive adherence to sialic acid receptors on the bacterial surface, reducing attachment to host cells. | nih.gov |
Antioxidative Activity
This compound (Neu5Ac) has been identified as a potent scavenger of active oxygen species. researchgate.net Research has demonstrated that monomeric Neu5Ac can be oxidized by an equimolar amount of cytotoxic hydrogen peroxide under physiological conditions, resulting in a safe, decarboxylated product. researchgate.net This direct chemical reaction, where Neu5Ac reduces hydrogen peroxide, is the basis for its ability to counteract the cytotoxicity of hydrogen peroxide in culture media. nih.gov
The efficacy of this antioxidant activity is influenced by both pH and temperature, with the reaction velocity increasing with higher pH and temperature. nih.gov A key product of this reaction is 4-(acetylamino)-2,4-dideoxy-D-glycero-D-galacto-octonic acid (ADOA), which is formed through the decarboxylation of Neu5Ac. nih.gov This process occurs across various pH conditions and is not limited to the monomeric form of Neu5Ac, as it has also been observed with the α(2→8) homodimer of N-acetylneuraminic acid. nih.gov This inherent antioxidant property highlights a significant protective role of Neu5Ac against oxidative stress. rsc.org
Role in Cardiovascular System Protection
This compound plays a complex and significant role in the cardiovascular system. Elevated plasma levels of Neu5Ac have been associated with a higher risk of cardiovascular death and heart transplantation in patients with heart failure. ahajournals.org In these patients, an upregulation of neuraminidase expression in cardiac tissues has been observed, leading to desialylation. ahajournals.org Neuraminidases are enzymes that cleave terminal sialic acid residues from glycoconjugates. ahajournals.org
Further research has identified Neu5Ac as a metabolic marker that is significantly elevated during the progression of coronary artery disease. ahajournals.orgresearchgate.net It can act as a signaling molecule that may trigger myocardial injury through specific cellular pathways. ahajournals.orgresearchgate.net The enzyme neuraminidase-1, which regulates the generation of Neu5Ac, has been implicated in this process. ahajournals.org Silencing this enzyme has been shown to reduce injury in cardiomyocytes and ameliorate myocardial ischemia injury in rat models. ahajournals.org
Interestingly, pharmacological inhibition of neuraminidase with anti-influenza drugs like oseltamivir and zanamivir has demonstrated a protective effect on cardiomyocytes and the heart from myocardial injury. ahajournals.org Treatment with oseltamivir in mouse models of heart failure was found to inhibit desialylation and improve cardiac dysfunction. ahajournals.org These findings suggest that targeting the pathways involving this compound and neuraminidase may offer new therapeutic strategies for cardiovascular diseases. ahajournals.org
Involvement in Endothelial Barrier Integrity
Sialic acids, with this compound being the most prominent, are crucial determinants of pulmonary endothelial barrier integrity. nih.gov The terminal positioning of Neu5Ac on cell surface glycans plays a vital role in maintaining the function and structure of the endothelium, which is the thin layer of cells lining the interior surface of blood vessels. This barrier is essential for regulating the passage of fluids, nutrients, and cells between the bloodstream and the surrounding tissues. The presence and proper presentation of Neu5Ac on endothelial cell surfaces contribute to the stability and selective permeability of this critical barrier.
Neu5Ac in Human Milk Oligosaccharides (HMOs)
This compound is a fundamental building block of human milk oligosaccharides (HMOs), which are complex sugars found in high concentrations in human milk. nih.govresearchgate.net It is one of the five major monosaccharides that constitute HMOs, along with D-glucose, D-galactose, N-acetyl-D-glucosamine, and L-fucose. nih.gov Within HMOs, Neu5Ac is the predominant, if not the only, form of sialic acid present. researchgate.net
HMOs that contain this compound are referred to as acidic HMOs or sialylated HMOs. researchgate.net These sialylated HMOs are estimated to make up about 12-14% of the total HMOs. pediatricproconnect.com Neu5Ac is typically linked to a galactose molecule of the core lactose structure via α2,3- or α2,6-linkages. nih.govresearchgate.net Examples of simple sialylated HMOs include 3′-sialyllactose (3′-SL) and 6′-sialyllactose (6′-SL). nih.gov It is estimated that approximately 14%–33% of all human milk oligosaccharides are cross-linked with Neu5Ac. researchgate.netnih.gov The concentration of Neu5Ac in both oligosaccharide and glycoprotein (B1211001) forms in human milk is highest in the early stages of lactation and declines exponentially over the first two months. nih.gov
| Property | Description |
| Monosaccharide Component | This compound (Neu5Ac) is a key building block of HMOs. nih.govresearchgate.net |
| Predominant Sialic Acid | It is the primary form of sialic acid found in HMOs. researchgate.net |
| Classification | HMOs containing Neu5Ac are known as acidic or sialylated HMOs. researchgate.net |
| Proportion | Sialylated HMOs constitute approximately 12-14% of total HMOs. pediatricproconnect.com |
| Linkage | Neu5Ac is typically attached to galactose via α2,3- or α2,6-linkages. nih.govresearchgate.net |
| Concentration Change | The amount of Neu5Ac in milk oligosaccharides decreases after the first two months of lactation. nih.gov |
Free Neu5Ac in Human Biofluids
In addition to being a component of complex carbohydrates like glycoproteins and HMOs, this compound also exists in a free, unbound form in various human biofluids. researchgate.netnih.gov This free Neu5Ac has been identified and quantified in human milk, serum, cerebrospinal fluid (CSF), saliva, and urine. nih.govscispace.comfda.gov
The presence of free Neu5Ac in human milk is a notable aspect of its composition. nih.govfda.gov In other biofluids, its concentration can vary. For instance, mixtures of acylneuraminic acids from serum and saliva primarily contain N-acetylneuraminic acid. scispace.com Urine also contains free acylneuraminic acids, with N-acetyl-2,3-dehydro-2-deoxyneuraminic acid being a common component of the free fractions in serum, saliva, and urine. scispace.com The physiological role of free Neu5Ac is still an area of ongoing research, but its presence across these different biological fluids suggests it is involved in systemic metabolic processes. nih.gov
| Biofluid | Presence of Free this compound |
| Human Milk | Contains free, unbound Neu5Ac. nih.govfda.gov |
| Serum | Contains free Neu5Ac as a primary acylneuraminic acid. nih.govscispace.com |
| Cerebrospinal Fluid (CSF) | Free Neu5Ac has been detected. nih.gov |
| Saliva | Contains free Neu5Ac as a primary acylneuraminic acid. nih.govscispace.com |
| Urine | Contains free acylneuraminic acids, including Neu5Ac derivatives. nih.govscispace.com |
| Amniotic Fluid | Free Neu5Ac has been detected. nih.gov |
Pathophysiological Implications of N Acetyl Beta Neuraminic Acid
Neu5Ac in Tumorigenesis and Cancer Progression
The landscape of cellular glycosylation is often dramatically altered during malignant transformation. One of the key changes is the differential expression of sialic acids, leading to a phenomenon known as hypersialylation on the surface of cancer cells oup.comnih.gov. This increased sialylation is a critical factor in tumor growth, metastasis, and immune evasion nih.govnih.gov.
A hallmark of many cancers is the overexpression of sialylated glycans, a condition referred to as hypersialylation oup.comnih.gov. This alteration is often a result of the dysregulation of enzymes responsible for sialic acid metabolism: sialyltransferases (STs) and neuraminidases (sialidases) oup.comnih.gov. Sialyltransferases are responsible for adding sialic acid residues to glycoconjugates, while sialidases catalyze their removal nih.govst-andrews.ac.uk.
In cancerous tissues, an upregulation of sialyltransferases or a downregulation of neuraminidases, or a combination of both, leads to an accumulation of negatively charged sialic acids on the cell surface nih.gov. This altered sialylation is a common feature across various malignancies, including breast, lung, colon, ovarian, and prostate cancers nih.govnih.gov. The increased expression of specific sialyltransferases is often correlated with oncogenesis and tumor progression researchgate.net. For instance, ST6GAL1, an enzyme that creates α2,6-linked sialic acid, is upregulated in numerous cancer types and has been linked to multiple cancer hallmarks nih.gov.
Conversely, the four human sialidases, NEU1, NEU2, NEU3, and NEU4, can also have their expression altered in cancer nih.gov. For example, NEU3 is often upregulated in cancers such as colon and renal cancer nih.gov. These changes in enzyme activity lead to the presentation of tumor-associated carbohydrate antigens like Sialyl Lewis A (SLeA), Sialyl Lewis X (SLeX), and Sialyl-Tn (STn), which are involved in cancer progression nih.gov.
| Enzyme Type | Function | Role in Cancer | Examples of Dysregulation |
|---|---|---|---|
| Sialyltransferases (STs) | Addition of sialic acid residues | Upregulation leads to hypersialylation, promoting tumor growth and metastasis. | ST6GAL1 is upregulated in numerous cancers nih.gov. |
| Neuraminidases (Sialidases) | Removal of sialic acid residues | Downregulation contributes to hypersialylation. Some are upregulated in specific cancers. | NEU3 is upregulated in colon and renal cancer nih.gov. |
Aberrant sialylation plays a pivotal role in multiple stages of cancer metastasis, including cell detachment, invasion, and adhesion nih.govnih.gov. The dense layer of negatively charged sialic acids on the cancer cell surface can reduce cell-cell adhesion, facilitating the detachment of tumor cells from the primary site nih.govnih.gov.
Furthermore, sialylated glycans can mediate the adhesion of cancer cells to endothelial cells, a crucial step in extravasation and the formation of distant metastases nih.gov. For example, the interaction between sialyl-Lewis antigens on cancer cells and selectins on endothelial cells is a well-established mechanism for tumor cell adhesion to the blood vessel wall researchgate.net. The terminal sialylation of N-glycans, particularly with α2-6 linked sialic acid, can impair E-cadherin function, further promoting cell invasion and metastasis nih.gov.
Studies have shown that inhibiting sialyltransferases can revert the malignant phenotype of cancer cells. For instance, treatment of pancreatic cancer cells with a sialyltransferase inhibitor, Ac53FaxNeu5Ac, resulted in decreased sialic acid expression, reduced adhesion to E-selectin, and impaired migration and invasion capabilities mdpi.comnih.gov.
In addition to increased levels of Neu5Ac, tumor cells often exhibit altered expression of Neu5Ac modifiers, such as N-glycolylneuraminic acid (Neu5Gc) nih.gov. Humans cannot synthesize Neu5Gc due to a mutation in the CMAH gene, which converts CMP-Neu5Ac to CMP-Neu5Gc oup.comfrontiersin.org. However, Neu5Gc can be metabolically incorporated into human tissues, including tumors, from dietary sources like red meat frontiersin.orgmdpi.com.
The presence of Neu5Gc on human tumor cells can elicit an immune response, as the body recognizes it as foreign oup.com. This can lead to chronic inflammation, a state known as "xenosialitis," which may promote tumor progression oup.comfrontiersin.org. Elevated levels of Neu5Gc have been detected in various cancers and are associated with tumor progression frontiersin.orgmdpi.com.
The dense coat of sialic acids on cancer cells plays a significant role in immune evasion nih.govnih.gov. These sialoglycans can mask tumor antigens, preventing their recognition by immune cells nih.gov. Furthermore, sialic acids can directly engage with sialic acid-binding immunoglobulin-like lectins (Siglecs) on the surface of immune cells, such as T cells and natural killer (NK) cells, triggering inhibitory signals that suppress the anti-tumor immune response nih.govnih.gov.
This immunosuppressive effect makes sialylation a key target for cancer immunotherapy nih.gov. Strategies to overcome this immune evasion include blocking the interaction between sialic acids and Siglecs or removing sialic acids from the tumor cell surface researchgate.net. A sialic acid blockade has been shown to have pro-inflammatory effects within the tumor microenvironment, leading to increased numbers and activation of cytotoxic CD8+ T cells and reduced numbers of immunosuppressive myeloid and regulatory T cells nih.gov.
Given the critical role of sialyltransferases and sialidases in cancer progression, these enzymes have emerged as promising therapeutic targets nih.govdntb.gov.ua. Inhibiting sialyltransferases can reduce the hypersialylation of cancer cells, thereby decreasing their metastatic potential and increasing their susceptibility to immune attack st-andrews.ac.ukmdpi.com.
Several sialyltransferase inhibitors have been developed and have shown promise in preclinical studies. For example, the fluorinated sialic acid mimetic Ac53FaxNeu5Ac has been shown to reduce tumor growth and promote anti-tumor immune surveillance in mouse models of pancreatic cancer mdpi.comnih.gov. This inhibitor works by being converted into CMP-3F-Neu5Ac inside the cell, which then blocks the action of sialyltransferases researchgate.net.
Another therapeutic approach involves the use of antibody-sialidase conjugates. These constructs combine the tumor-targeting specificity of an antibody with the sialic acid-cleaving activity of a sialidase nih.gov. This approach can selectively remove sialic acids from the surface of tumor cells, enhancing their recognition and killing by immune cells nih.govresearchgate.net.
| Therapeutic Strategy | Mechanism of Action | Potential Outcome |
|---|---|---|
| Sialyltransferase Inhibitors (e.g., Ac53FaxNeu5Ac) | Block the addition of sialic acid to glycoconjugates. researchgate.net | Reduced tumor cell sialylation, decreased metastasis, and enhanced anti-tumor immunity. mdpi.comnih.gov |
| Antibody-Sialidase Conjugates | Selectively remove sialic acids from the surface of tumor cells. nih.gov | Increased susceptibility of tumor cells to immune-mediated killing. nih.gov |
| Siglec Blockade | Prevent the interaction between sialic acids on tumor cells and inhibitory Siglec receptors on immune cells. researchgate.net | Enhanced anti-tumor immune response. nih.gov |
Neu5Ac in Neurological Disorders
N-acetyl-beta-neuraminic acid is highly enriched in the human brain, where it is a crucial component of gangliosides and polysialic acid, playing a vital role in neural development, synaptic plasticity, and cognitive function nih.govwikipedia.org. Alterations in Neu5Ac levels and metabolism have been associated with certain neurological disorders.
Research has indicated a potential link between serum Neu5Ac levels and an increased risk of Moyamoya disease, a rare cerebrovascular disorder characterized by the narrowing of arteries in the brain nih.gov. A case-control study found significantly higher serum Neu5Ac levels in patients with Moyamoya disease compared to healthy controls, suggesting that elevated Neu5Ac could be a risk factor for this condition nih.gov.
Furthermore, the foundational role of Neu5Ac in brain development and function suggests that disruptions in its metabolism could contribute to a range of neurological and neurodevelopmental disorders nih.gov. Exogenous supplementation of Neu5Ac has been shown in some studies to improve memory and cognitive performance, highlighting its importance in normal brain function nih.gov.
Salla Disease/Infantile NeuAc Storage Disease
Free sialic acid storage disorders (FSASD) represent a spectrum of neurodegenerative conditions caused by the abnormal accumulation of free this compound (also known as sialic acid) within lysosomes. nih.govnih.gov These disorders are rooted in mutations of the SLC17A5 gene, which encodes for sialin, a lysosomal membrane transporter responsible for exporting sialic acid from the lysosome into the cytoplasm. nih.govresearchgate.net A defect in this transporter leads to the buildup of free sialic acid inside the lysosomes of various tissues. nih.gov
The clinical presentation of FSASD exists on a continuum. The milder form, known as Salla disease (SD), was first described in the Salla region of Finland and is characterized by a slower, progressive psychomotor retardation. nih.govresearchgate.net Individuals with Salla disease typically appear normal at birth but gradually develop symptoms such as intellectual disability, ataxia, spasticity, athetosis, and nystagmus. nih.govnih.gov Brain magnetic resonance imaging (MRI) in these patients often reveals cerebral and cerebellar atrophy, hypoplasia of the corpus callosum, and dysmyelination. nih.gov
The most severe phenotype is Infantile Sialic Acid Storage Disease (ISSD), which presents with severe developmental delays, coarse facial features, hepatosplenomegaly, and cardiomegaly. nih.govresearchgate.net ISSD can manifest prenatally with nonimmune hydrops fetalis and often leads to death in early childhood. nih.gov The diagnosis is confirmed by identifying elevated levels of free sialic acid in urine and cultured fibroblasts, followed by molecular genetic testing of the SLC17A5 gene. researchgate.netnih.gov
Table 1: Comparison of Salla Disease and Infantile Sialic Acid Storage Disease (ISSD)
| Feature | Salla Disease (Less Severe FSASD) | Infantile Sialic Acid Storage Disease (ISSD) (Severe FSASD) |
| Onset | Infancy/Early Childhood | Prenatal/Neonatal |
| Neurological | Slowly progressive psychomotor delays, mild-to-moderate intellectual disability, ataxia, spasticity, seizures. nih.govnih.gov | Severe developmental delay, early truncal hypotonia followed by spasticity. nih.gov |
| Physical Features | Typically normal appearance at birth. nih.gov | Coarse facial features, nonimmune hydrops fetalis (in some cases). nih.gov |
| Systemic Involvement | Minimal systemic involvement. | Hepatosplenomegaly, cardiomegaly, skeletal abnormalities. nih.govresearchgate.net |
| Prognosis | Slower progression, longer life expectancy. | Rapid progression, death usually in early childhood. nih.govresearchgate.net |
| Genetic Basis | Biallelic pathogenic variants in the SLC17A5 gene. nih.gov | Biallelic pathogenic variants in the SLC17A5 gene. nih.gov |
Genetic Variants in Sialic Acid Biology and Psychiatric Diseases
Emerging research indicates a link between genetic variations in the pathways of sialic acid biology and the risk for certain psychiatric disorders. nih.govstanford.eduunc.edu Polymorphisms in human genes responsible for the biosynthesis of polysialic acid, a polymer of this compound, have been associated with conditions such as schizophrenia, bipolar disorder, and autism. nih.gov Studies have identified "hot spots" within the human genome that are associated with eight different psychiatric disorders, with many of these locations being shared among multiple conditions. unc.edu
Polysialic Acid Synthesis in Neurological Contexts
Polysialic acid (polySia) is a large, negatively charged glycan composed of long, linear chains of α2–8-linked this compound residues. nih.govfrontiersin.org In the brain, polySia is predominantly attached to the neural cell adhesion molecule (NCAM), forming polySia-NCAM. nih.govfrontiersin.org This modification plays a critical role in regulating cell-cell interactions and is essential for proper brain development, including processes like neural cell migration and axon guidance. nih.govfrontiersin.org
The expression of polySia is high during embryonic and perinatal brain development and decreases significantly in the early postnatal phase. frontiersin.org However, it persists in regions of the adult brain that exhibit high levels of structural plasticity, such as the hippocampus, subventricular zone, and prefrontal cortex, where it is involved in processes like synaptic plasticity and neurogenesis. nih.govfrontiersin.org
Dysregulation of polySia synthesis has been implicated in various neurological and psychiatric conditions. Reduced levels of polySia have been observed in the prefrontal cortex and hippocampus of schizophrenic patients. frontiersin.org In contrast, alterations in polySia levels in the amygdala have been noted in patients with depressive and bipolar disorders. frontiersin.org The synthesis of polySia is catalyzed by two key enzymes, the polysialyltransferases ST8SIA2 and ST8SIA4, and genetic variants in these enzymes are associated with susceptibility to psychiatric diseases. nih.govfrontiersin.org
Neu5Ac in Bacterial Pathogenesis
This compound plays a significant role in the biology of many pathogenic bacteria. wikipedia.org These microbes can utilize host-derived Neu5Ac in two primary ways: as a nutrient source to support growth or as a means to evade the host immune system. wikipedia.orgasm.org The ability to scavenge and metabolize sialic acid is particularly advantageous for bacteria colonizing sialic acid-rich environments like the respiratory, gastrointestinal, and urogenital tracts. asm.org
Bacterial Scavenging of Neu5Ac from Environment
Many pathogenic and commensal bacteria have evolved sophisticated systems to scavenge Neu5Ac from their host environment. wikipedia.orgasm.org They can acquire sialic acid by producing sialidases (or neuraminidases), which are enzymes that cleave terminal Neu5Ac residues from host glycoproteins and glycolipids. asm.org Alternatively, they can take up free Neu5Ac that has been released by other bacteria. asm.org
To transport Neu5Ac into the cell, bacteria employ a variety of specialized transporters. wikipedia.org These include:
NanT protein: Found in Escherichia coli. wikipedia.org
SiaPQM TRAP transporter: Utilized by Haemophilus influenzae. wikipedia.org
SatABCD ABC transporter: Characterized in Haemophilus ducreyi. wikipedia.org
Once inside the bacterial cell, Neu5Ac can be catabolized by the enzyme N-acetylneuraminic acid lyase (NanA), which breaks it down into N-acetyl-D-mannosamine (ManNAc) and pyruvate, feeding into central metabolic pathways. asm.org This ability to use sialic acid as a carbon and nitrogen source is correlated with bacterial virulence and increased fitness in vivo. asm.org
Incorporation of Neu5Ac onto Bacterial Surfaces for Immune Evasion
One of the most critical roles of Neu5Ac in bacterial pathogenesis is its use in "molecular mimicry" to evade the host immune system. nih.govoup.com Certain pathogenic bacteria decorate their surface structures, such as lipooligosaccharides (LOS), lipopolysaccharides (LPS), or polysaccharide capsules, with Neu5Ac. nih.govoup.com By doing so, they create a surface that chemically resembles host cells, effectively cloaking themselves from immune recognition. nih.govoup.com
This molecular mimicry helps bacteria to:
Avoid Complement-Mediated Killing: Sialylated surfaces can recruit host complement regulatory proteins, like Factor H, which inhibits the alternative complement pathway and prevents the bacteria from being destroyed. nih.govoup.com
Evade Phagocytosis: The negative charge of sialic acid can repel phagocytic cells.
Mask Underlying Antigens: The sialic acid layer can physically shield other surface molecules that would otherwise be recognized by host antibodies.
Table 2: Examples of Bacteria Utilizing Neu5Ac for Immune Evasion
| Bacterial Pathogen | Surface Structure Sialylated | Mechanism and Consequence |
| Neisseria gonorrhoeae | Lipooligosaccharide (LOS) | Incorporates Neu5Ac onto its LOS, which confers resistance to host serum (complement-mediated killing) and helps it evade the immune response. nih.govoup.com |
| Haemophilus influenzae | Lipooligosaccharide (LOS) | Scavenges host Neu5Ac to sialylate its LOS, a key factor in its pathogenesis and ability to cause infections like meningitis and otitis media. wikipedia.orgnih.govoup.com |
| Campylobacter jejuni | Lipooligosaccharide (LOS) | Sialylation of its LOS can mimic host gangliosides, which is associated with the development of Guillain-Barré syndrome, an autoimmune disorder, following infection. oup.com |
| Group B Streptococcus | Capsular Polysaccharide | The sialic acid-rich capsule is a major virulence factor that helps the bacterium evade opsonophagocytosis. |
| Escherichia coli K1 | Capsular Polysaccharide | Produces a polysialic acid capsule that is chemically identical to the polySia found in the human host, providing an effective immune camouflage. biorxiv.org |
Neu5Ac and Chronic Inflammation (e.g., Atherosclerosis)
The role of this compound in chronic inflammation, particularly in the context of atherosclerosis, is complex and multifaceted, with studies presenting seemingly contradictory findings. ucsd.edunih.govfrontiersin.org Atherosclerosis is a chronic inflammatory disease of the arteries, and elevated levels of circulating Neu5Ac have been identified as a potential metabolic biomarker for cardiovascular disease (CVD) progression. nih.govashpublications.org
Several studies suggest a pro-atherogenic role for Neu5Ac. Research using ApoE-deficient (ApoE-/-) mice, a common model for atherosclerosis, has shown that elevated Neu5Ac can exacerbate plaque formation and increase plasma lipids even without a high-fat diet. nih.gov The proposed mechanism involves Neu5Ac inducing endothelial cell inflammatory injury and promoting endothelial ferroptosis, a form of programmed cell death dependent on iron and characterized by lipid peroxidation. nih.gov Furthermore, Neu5Ac has been shown to induce mitochondrial dysfunction and calcium overload in endothelial cells, contributing to vascular injury. ashpublications.org
Conversely, other research suggests a protective effect of dietary Neu5Ac against atherosclerosis, particularly in the context of the non-human sialic acid, N-glycolylneuraminic acid (Neu5Gc). Humans cannot synthesize Neu5Gc but can incorporate it from red meat. frontiersin.orgnih.gov This incorporation can lead to an immune response and chronic inflammation ("xenosialitis"), accelerating atherosclerosis. youtube.com In a human-like mouse model that cannot produce Neu5Gc, dietary intervention with Neu5Ac was found to mitigate and even prevent the accelerated atherosclerosis caused by Neu5Gc. ucsd.edunih.gov Remarkably, an Neu5Ac-enriched diet alone showed a substantial intrinsic protective effect against atherosclerosis in this specific mouse model. ucsd.edunih.gov
These conflicting results highlight the complexity of sialic acid biology in chronic inflammation. The impact of Neu5Ac may depend on its concentration, its dietary context (e.g., relative to Neu5Gc), the specific experimental model, and the underlying metabolic state. ucsd.edunih.govfrontiersin.org
Table 3: Summary of Research Findings on Neu5Ac and Atherosclerosis
| Study Focus | Animal Model | Key Findings | Implication |
| Endothelial Injury | ApoE-/- Mice | Neu5Ac administration exacerbated plaque area, increased plasma lipids, and promoted endothelial inflammatory injury and ferroptosis. nih.gov | Elevated circulating Neu5Ac may be a risk factor that directly promotes atherosclerosis. |
| Mitochondrial Dysfunction | ApoE-/- Mice | Neu5Ac induced mitochondrial calcium overload and dysfunction in endothelial cells, contributing to vascular injury. ashpublications.org | Neu5Ac contributes to atherosclerosis by impairing endothelial cell health at a subcellular level. |
| Dietary Intervention (vs. Neu5Gc) | Cmah-/-Ldlr-/- Mice (human-like) | Dietary Neu5Ac protected against atherosclerosis accelerated by the non-human sialic acid Neu5Gc (from red meat). ucsd.edunih.gov | Dietary Neu5Ac may have a therapeutic or preventative role against inflammation-driven atherosclerosis. |
| Intrinsic Protective Effect | Cmah-/-Ldlr-/- Mice (human-like) | An Neu5Ac-enriched diet alone had a substantial protective effect against atherosclerosis, even without Neu5Gc exposure. ucsd.edunih.gov | Neu5Ac itself may possess anti-inflammatory or protective properties in specific biological contexts. |
Neu5Ac as a Signaling Molecule in Myocardial Injury
This compound (Neu5Ac), the most common sialic acid in humans, has been identified as a critical signaling molecule in the context of myocardial injury. ahajournals.orgresearchgate.netwikipedia.org Elevated plasma levels of Neu5Ac are observed during the progression of coronary artery disease (CAD) and are associated with an increased risk of adverse cardiovascular events in patients with heart failure. ahajournals.orgahajournals.org Mechanistically, Neu5Ac can trigger myocardial injury by activating the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. ahajournals.orgnih.gov This activation leads to a cascade of events that contribute to damage of the heart muscle.
The generation of free Neu5Ac is regulated by enzymes called neuraminidases, which cleave sialic acids from glycoproteins and glycolipids on the cell surface. ahajournals.orgahajournals.org In patients with heart failure, there is an upregulation of neuraminidase expression in cardiac tissues, leading to desialylation and increased levels of circulating Neu5Ac. ahajournals.org Studies have shown that inhibiting neuraminidase activity, for instance with the anti-influenza drug oseltamivir, can protect cardiomyocytes from injury and ameliorate cardiac dysfunction in animal models of heart failure. ahajournals.orgahajournals.org This suggests that targeting Neu5Ac generation could be a potential therapeutic strategy for myocardial ischemia injury. ahajournals.org
Aberrant Sialylation of Lipoproteins and Blood Cells
Alterations in the sialic acid content of lipoproteins and blood cells, a phenomenon known as aberrant sialylation, are deeply implicated in the pathogenesis of atherosclerosis, a primary driver of myocardial injury. nih.govresearchgate.netnih.govmq.edu.aureddit.com Low-density lipoproteins (LDL), when desialylated, become more susceptible to oxidation and are more readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. nih.govresearchgate.net Clinical studies have found that LDL from patients with coronary artery disease has a significantly lower sialic acid content compared to healthy individuals, and this desialylated LDL exhibits a greater propensity for atherogenesis. nih.gov
The sialylation status of blood cells also plays a crucial role. Changes in the sialic acid on the surface of blood cells can affect immune responses and inflammation, which are key processes in the development of atherosclerosis. nih.govresearchgate.net The interaction between sialic acids and sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells is a critical regulatory axis in this process. nih.govresearchgate.net Dysregulation of this axis due to aberrant sialylation can contribute to the chronic inflammation that characterizes atherosclerotic lesions. Growing evidence points to glycosylation and the terminal modification by sialic acid as central processes in the regulation of atherosclerosis. mq.edu.aureddit.com
The Role of N-glycolylneuraminic Acid (Neu5Gc) and its Implications for Human Health
Human Deficiency in Neu5Gc Synthesis and Dietary Incorporation
Humans are unique among most mammals in their inability to synthesize N-glycolylneuraminic acid (Neu5Gc). frontiersin.orgnih.gov This is due to an inactivating mutation in the gene encoding cytidine monophosphate-N-acetylneuraminic acid hydroxylase (CMAH), the enzyme that converts Neu5Ac to Neu5Gc. frontiersin.orgnih.gov Despite this genetic deficiency, small amounts of Neu5Gc can be found in human tissues, particularly in tumors and at a lower level in normal tissues. frontiersin.orgnih.govnih.gov
Research has demonstrated that this non-human sialic acid is incorporated into human cells through the consumption of Neu5Gc-rich foods, primarily red meat and dairy products. frontiersin.orgnih.govnih.govahajournals.org When ingested, a portion of Neu5Gc is absorbed and can be metabolically incorporated into human glycoproteins and glycolipids on cell surfaces, especially in endothelial and epithelial cells. nih.govahajournals.org This process results in the display of a foreign, immunogenic molecule on human tissues. nih.gov
Anti-Neu5Gc Antibodies and "Xenosialitis" in Disease Progression
The presence of Neu5Gc on human cell surfaces triggers an immune response, leading to the production of circulating anti-Neu5Gc antibodies in virtually all humans. nih.govnih.gov The interaction between these antibodies and the metabolically incorporated Neu5Gc on tissues can lead to a state of chronic inflammation termed "xenosialitis". nih.govunipd.itresearchgate.netfrontiersin.org
This persistent inflammatory state is hypothesized to contribute to the progression of several diseases associated with chronic inflammation. nih.govfrontiersin.org For example, studies in human-like mouse models (lacking the Cmah gene) have shown that a combination of dietary Neu5Gc and induced anti-Neu5Gc antibodies can exacerbate atherosclerosis. ahajournals.orgfrontiersin.org Similarly, this mechanism has been implicated in promoting tumor progression, potentially explaining some of the links between high consumption of red meat and an increased risk for certain cancers, like colorectal cancer. nih.govfrontiersin.org While the concept of xenosialitis provides a compelling link between diet, immunity, and chronic disease, further research in humans is needed to fully establish its role in various pathologies. unipd.it
O-Acetylation of Neu5Ac and its Biological Implications
O-acetylation is a common modification of sialic acids, where an acetyl group is added to the hydroxyl groups of the sialic acid side chain, most frequently at the C9 position to form 9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac₂). nih.govacs.org This modification can also occur at other positions, leading to a variety of O-acetylated sialic acid forms. nih.gov The process is dynamic and can involve the migration of the O-acetyl group between different positions on the side chain. nih.govescholarship.org
The O-acetylation of Neu5Ac has significant biological implications, influencing a wide range of cellular processes. researchgate.net It can modulate cell-cell interactions, affect the binding of pathogens, and regulate immune responses. acs.org For instance, the 9-O-acetylation of sialic acids can mask recognition sites for certain viruses, thereby preventing infection. acs.org
In the context of disease, aberrant O-acetylation has been linked to cancer. researchgate.net For example, a strong induction of 9-O-acetylated Neu5Ac has been observed in acute lymphoblastic leukemia (ALL) cells that have developed resistance to chemotherapy. nih.gov The removal of these 9-O-acetyl groups rendered the cancer cells more susceptible to treatment, suggesting that targeting the enzymes responsible for O-acetylation could be a novel therapeutic strategy. nih.gov Changes in the O-acetylation of sialoglycans have also been noted in other cancers, including melanoma and breast cancer, where they may affect tumor immunity and metastasis. nih.gov
Methodologies for Studying N Acetyl Beta Neuraminic Acid and Sialylation
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are fundamental for quantifying sialic acid content and determining the activity of enzymes involved in its metabolism. These methods are often based on the enzymatic release of sialic acid followed by a detection step, which can be colorimetric or fluorometric.
Commonly used assays include:
Colorimetric Methods: These assays often involve the mild acid hydrolysis of a sample to release sialic acids, followed by a chemical reaction to produce a colored product. reading.ac.uk The absorbance of this product is then measured to quantify the amount of sialic acid present. reading.ac.uk For example, a hydrolyzed sample can be reacted with sodium iodate (B108269) to oxidize sialic acid, which then reacts with resorcinol (B1680541) to form a purple complex. creative-biolabs.com
Fluorometric Methods: These highly sensitive methods typically involve derivatizing the sialic acid with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB). creative-proteomics.com The resulting fluorescent compound is then measured. reading.ac.ukcreative-proteomics.com Another approach uses an oxidant or acid to generate a compound that reacts to form a fluorophore. reading.ac.uk
Enzymatic Assays: These assays utilize enzymes for specificity. Sialidases (neuraminidases) are used to cleave terminal sialic acid residues from glycoconjugates. creative-biolabs.comnih.gov The released sialic acid can then be quantified using the colorimetric or fluorometric methods described above. creative-biolabs.com Assays are also available to measure the activity of sialidases themselves, which is crucial for studying processes like viral infection. assaygenie.comnih.gov These kits often provide a substrate that, when acted upon by neuraminidase, releases a product that can be detected colorimetrically or fluorometrically. assaygenie.comcreativebiomart.net Conversely, sialyltransferase activity, which involves the transfer of sialic acid to a glycan, can be evaluated by quantifying the decrease in sialic acid in a cellular matrix after treatment with a known inhibitor. nih.gov
Table 1: Comparison of Biochemical and Enzymatic Assay Types
| Assay Type | Principle | Common Reagents/Enzymes | Detection Method | Key Features |
|---|---|---|---|---|
| Colorimetric | Chemical reaction generates a colored product proportional to sialic acid concentration. reading.ac.ukcreative-biolabs.com | Resorcinol, Sodium Iodate. creative-biolabs.com | Spectrophotometry (Absorbance). reading.ac.uk | Simple, cost-effective, but can have lower specificity. reading.ac.uk |
| Fluorometric | Derivatization with a fluorescent label or reaction to form a fluorophore. reading.ac.ukcreative-proteomics.com | DMB, Amplex Red. creative-proteomics.comthermofisher.com | Fluorometry (Fluorescence Emission). reading.ac.uk | High sensitivity and selectivity. creative-biolabs.com |
| Enzymatic | Specific enzymes release sialic acid or act on a substrate to produce a detectable signal. creative-biolabs.comassaygenie.com | Sialidase (Neuraminidase). creative-biolabs.com | Coupled with colorimetric or fluorometric detection. creative-biolabs.comassaygenie.com | High specificity for sialic acid analysis. creative-biolabs.com |
Spectroscopic and Chromatographic Techniques
Spectroscopic and chromatographic methods provide powerful tools for the detailed separation, identification, and quantification of N-acetyl-beta-neuraminic acid and sialylated glycans.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of sialic acids in complex biological samples like urine. csu.edu.aucambridge.orgnih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. creative-biolabs.com In a typical workflow, sialic acids are released from glycoconjugates, potentially derivatized to improve detection, and then separated by LC. creative-proteomics.com The eluting compounds are ionized and analyzed by the mass spectrometer, which can distinguish between different forms of sialic acid, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), based on their mass-to-charge ratios and fragmentation patterns. creative-proteomics.comnih.gov The use of stable isotope-labeled internal standards allows for accurate quantification. csu.edu.ausigmaaldrich.com
Mass spectrometry is a cornerstone technology for analyzing the glycosylation of proteins. nih.gov However, the analysis of sialylated glycans by MS presents challenges because the sialic acid residues are labile and can be easily lost during the ionization process. nih.govjst.go.jp To overcome this, chemical derivatization methods are employed to stabilize the sialic acid. jst.go.jp These methods include:
Permethylation: This classic technique involves replacing all hydroxyl and N-acetyl protons with methyl groups, which stabilizes the sialic acid's carboxyl group and improves ionization efficiency. jst.go.jp
Amidation/Esterification: The carboxyl group of sialic acid can be converted to an amide or ester. For instance, amidation with p-toluidine (B81030) neutralizes the negative charge and stabilizes the residue for analysis in positive-ion mode MALDI-TOF MS. nih.gov Solid-phase esterification is another rapid method for stabilizing sialic acids for quantitative analysis. jst.go.jp
These stabilization techniques are crucial for accurately profiling the sialylation patterns of glycoproteins. nih.govjst.go.jp
Glycomic and Glycoproteomic Approaches
Glycomic and glycoproteomic strategies provide a comprehensive view of the full complement of glycans (glycome) or glycosylated proteins (glycoproteome) in a biological system. nih.gov These approaches are essential for understanding the complexity and heterogeneity of sialylation. nih.gov
Glycomics: This approach involves releasing the entire population of N-glycans or O-glycans from glycoproteins, typically using enzymes like PNGase F for N-glycans. nih.gov The released glycans are then purified, often derivatized, and analyzed by techniques like MALDI-TOF MS or LC-MS to determine their composition and structure. nih.govnih.gov This provides a global profile of the types and relative abundances of sialylated structures present. nih.gov
Glycoproteomics: This method aims to identify the specific sites of glycosylation on a protein and characterize the different glycan structures present at each site. nih.gov The analysis of intact glycopeptides (peptides with attached glycans) by LC-MS/MS is a primary strategy. researchgate.net This "site-specific" information is critical because the function of a glycoprotein (B1211001) can be regulated by the specific glycans attached at different locations. nih.gov Challenges in glycoproteomics include the low ionization efficiency of glycopeptides and the complexity of the resulting MS/MS spectra, which contain fragments from both the peptide and the glycan. nih.govresearchgate.net
Recent developments in mass spectrometry and bioinformatics software are making these powerful, but complex, analyses more accessible for researchers to investigate the roles of sialylation in health and disease. researchgate.netresearchgate.net
Use of Linkage-Specific Sialidases and Lectins
Determining the specific linkage of this compound to the underlying glycan chain (e.g., α2,3-, α2,6-, or α2,8-linkage) is crucial, as different linkages can have distinct biological functions. Linkage-specific enzymes and binding proteins are key tools for this purpose. nih.govnih.gov
Linkage-Specific Sialidases: These are enzymes that selectively cleave sialic acids based on their linkage. For example, some sialidases will only remove α2,3-linked sialic acids, leaving other linkages intact. By comparing the glycan profile of a sample before and after treatment with a linkage-specific sialidase, researchers can deduce the original linkages. nih.gov
Lectins: Lectins are carbohydrate-binding proteins that exhibit high specificity for particular glycan structures. They are invaluable for detecting specific sialic acid linkages. nih.govglycomatrix.com For instance, the Sambucus nigra agglutinin (SNA) specifically binds to α2,6-linked sialic acids, while the Maackia amurensis agglutinin (MAA) recognizes α2,3-linked sialic acids. nih.gov These lectins can be labeled (e.g., with fluorescent tags) and used in various applications, including solid-phase assays, to determine the presence and relative abundance of different sialic acid linkages on glycoproteins. nih.govglycomatrix.com
Table 2: Tools for Determining Sialic Acid Linkage
| Tool | Type | Specificity Example | Application |
|---|---|---|---|
| Sambucus nigra agglutinin (SNA) | Lectin | Binds specifically to α2,6-linked sialic acids. nih.gov | Detecting and quantifying α2,6-sialylation in solid-phase assays, blotting, and microscopy. nih.gov |
| Maackia amurensis agglutinin (MAA) | Lectin | Binds specifically to α2,3-linked sialic acids. nih.gov | Detecting and quantifying α2,3-sialylation. nih.gov |
| Linkage-Specific Sialidase | Enzyme | Cleaves only a specific linkage (e.g., α2,3). nih.gov | Used in conjunction with MS or other analytical methods to identify specific linkages by observing their removal. nih.gov |
Monoclonal Antibodies for Sialic Acid Identification
Monoclonal antibodies provide an exceptionally specific tool for the identification and detection of this compound. nih.gov These antibodies can be generated to recognize not only the sialic acid molecule itself but also specific contexts, such as its linkage to other sugars. nih.govebi.ac.uk
For example, a monoclonal antibody (70-A) has been developed that specifically reacts with free N-acetylneuraminic acid and its β-glycosides. nih.gov Such antibodies can be employed in a variety of immunoassay formats, including enzyme-linked immunosorbent assays (ELISA), to quantify free sialic acid or detect sialylated glycoconjugates. ebi.ac.ukrsc.org Researchers have also produced monoclonal antibodies that can discriminate between different sialic acid linkages, such as recognizing an α2,3-linked sialic acid on a galactose residue. ebi.ac.uk This level of specificity makes monoclonal antibodies powerful reagents for histochemical analysis of tissues, cell-based assays, and affinity purification of sialylated molecules. nih.gov
Genetic Engineering and Metabolic Engineering Strategies for Neu5Ac Production
The industrial-scale production of this compound (Neu5Ac), a compound of significant interest in the pharmaceutical and food industries, has been a major focus of biotechnological research. Genetic and metabolic engineering strategies have been pivotal in developing microbial cell factories, primarily Escherichia coli and Bacillus subtilis, for the high-titer production of Neu5Ac. These strategies revolve around the manipulation of native metabolic pathways and the introduction of heterologous genes to channel carbon flux towards Neu5Ac synthesis.
A common and effective strategy in E. coli involves the disruption of the native sialic acid catabolism pathway. The inactivation of the nanA gene, which encodes N-acetylneuraminate lyase, and the nanT gene, responsible for a sialic acid transporter, prevents the degradation and transport of synthesized Neu5Ac, thereby increasing its intracellular accumulation. To drive the synthesis of Neu5Ac, key biosynthetic genes are often overexpressed. These typically include neuB, encoding Neu5Ac synthase, and neuC, encoding UDP-N-acetylglucosamine 2-epimerase, often sourced from bacteria like Neisseria meningitidis.
Further enhancements in Neu5Ac production have been achieved by engineering precursor supply pathways. The overexpression of the endogenous glmS gene in E. coli, which encodes glucosamine-6-phosphate synthase, has been shown to increase the availability of the precursor N-acetyl-D-glucosamine (GlcNAc) and subsequently boost Neu5Ac titers. In Bacillus subtilis, a generally regarded as safe (GRAS) organism, similar strategies have been employed. Researchers have focused on optimizing the UDP-GlcNAc epimerase (NeuC) pathway to eliminate the accumulation of by-products like GlcNAc. By fine-tuning the expression of key enzymes in this pathway, a significant increase in Neu5Ac production has been realized.
These metabolic engineering efforts have led to substantial improvements in Neu5Ac production, with some engineered E. coli strains achieving titers as high as 74.2 g/L in fed-batch fermentations. Similarly, engineered B. subtilis has reached titers of 21.8 g/L, demonstrating the potential of these microbial platforms for industrial-scale Neu5Ac synthesis. The table below summarizes key genetic modifications and their impact on Neu5Ac production in different microbial hosts.
| Microorganism | Key Genetic Modifications | Production Titer (g/L) | Productivity (g/L/h) |
|---|---|---|---|
| Escherichia coli | Inactivation of nanT and nanA; Overexpression of neuC, neuB (N. meningitidis), and glmS (E. coli) | 74.2 | 6.2 |
| Bacillus subtilis | Optimization of the UDP-GlcNAc epimerase (NeuC) pathway | 21.8 | 0.34 |
| Escherichia coli | Overexpression of glmS | 1.7 | Not Reported |
| Escherichia coli | Engineered for 3'-Sialyllactose biosynthesis (precursor CMP-Neu5Ac pathway introduced) | 44.2 (of 3'-SL) | 0.53 (of 3'-SL) |
In Vitro and In Vivo Models in Neu5Ac Research
The multifaceted roles of this compound in biological systems necessitate a diverse range of research models to elucidate its functions and therapeutic potential. Both in vitro and in vivo models have been instrumental in advancing our understanding of Neu5Ac metabolism, its involvement in disease pathogenesis, and for the development of novel diagnostics and therapeutics.
In Vitro Models:
In vitro models offer a controlled environment to study specific aspects of Neu5Ac biology at the cellular and molecular level. A variety of cell lines, particularly cancer cells, are widely used due to the well-documented alterations in sialylation associated with malignancy. For instance, breast cancer cell lines have been used to screen for sialic acid expression, demonstrating that aberrant sialylation patterns can be targeted for diagnostic purposes. mdpi.com Murine melanoma (B16F10) cells have been employed to study the effects of fluorinated sialic acid analogs on inhibiting aberrant sialylation, which in turn impairs cell adhesion, migration, and tumor growth. aacrjournals.org
Metabolic oligosaccharide engineering (MOE) is a powerful in vitro technique that utilizes synthetic Neu5Ac analogs bearing bioorthogonal reporters (e.g., azide (B81097) or alkyne groups). nih.govbiorxiv.org These analogs are taken up by cells and incorporated into glycoconjugates, allowing for their visualization and analysis. This approach has been applied to various Gram-negative bacteria to label their lipooligosaccharides and to screen for functional sialyltransferases. nih.govbiorxiv.org
Cell-free enzymatic assays are also crucial in vitro tools for studying the activity of sialyltransferases, the enzymes responsible for attaching sialic acids to glycans. These assays often use purified enzymes and specific acceptor substrates to characterize enzyme kinetics and screen for inhibitors. Commercially available kits provide a non-radioactive, high-throughput format for measuring the activity of various sialyltransferases. bio-techne.comrndsystems.com
In Vivo Models:
In vivo models, primarily animal models, are indispensable for studying the systemic effects of Neu5Ac and the complex interplay of sialylation in a whole organism. The ferret (Mustela putorius furo) is considered a gold standard model for human influenza virus research. This is largely due to the similarity in the distribution of α2,6-linked sialic acids in their respiratory tract, which are the primary receptors for human influenza viruses. frontiersin.orgnih.goveuropa.eu Ferrets exhibit clinical symptoms of influenza that mimic human infection, making them ideal for studying viral pathogenesis, transmission, and the efficacy of antiviral drugs that target sialic acid-mediated viral entry. frontiersin.orgnih.govoup.com
Mouse models have also been extensively used in Neu5Ac research. A particularly valuable tool is the CMP-Neu5Ac hydroxylase (CMAH) knockout mouse. Humans have an inactivating mutation in the CMAH gene, meaning they cannot synthesize N-glycolylneuraminic acid (Neu5Gc) and primarily express Neu5Ac. Most other mammals, including standard laboratory mice, express both. The CMAH knockout mouse, therefore, provides a "human-like" sialylation profile, making it a more relevant model for studying human diseases where sialic acid differences are critical. nih.govnibn.go.jpucsd.edu These mice have been instrumental in investigating the role of Neu5Gc in influencing the tropism of adeno-associated virus (AAV) vectors for gene therapy and in studies related to human evolution and disease susceptibility. nih.gov
The table below highlights key applications of various in vitro and in vivo models in Neu5Ac research.
| Model Type | Specific Model | Key Research Applications |
|---|---|---|
| In Vitro | Cancer Cell Lines (e.g., B16F10 melanoma, breast cancer lines) | Studying aberrant sialylation in cancer, effects of sialic acid analogs on tumor progression. mdpi.comaacrjournals.org |
| Metabolic Oligosaccharide Engineering (MOE) | Labeling and visualizing sialylated glycoconjugates in bacteria and mammalian cells. nih.govbiorxiv.org | |
| Cell-free Enzymatic Assays | Characterizing sialyltransferase activity and screening for inhibitors. bio-techne.comrndsystems.com | |
| In Vivo | Ferret (Mustela putorius furo) | Modeling human influenza virus infection, pathogenesis, and transmission. frontiersin.orgnih.goveuropa.eu |
| CMAH Knockout Mouse | Investigating the role of Neu5Ac vs. Neu5Gc in viral vector tropism, immunology, and human-specific diseases. nih.govnibn.go.jpucsd.edu |
Therapeutic Potential and Future Directions in Neu5ac Research
Neu5Ac as a Precursor for Pharmaceutical Development
The unique structure of Neu5Ac serves as a foundational scaffold for the synthesis of potent therapeutic agents. Its role as a starting material is particularly notable in the development of antiviral medications. nih.gov
Neu5Ac is a key precursor for the production of major anti-influenza drugs, including Zanamivir (Relenza™) and Oseltamivir (Tamiflu™). frontiersin.orgnih.gov These drugs are classified as neuraminidase inhibitors, designed to mimic the structure of sialic acid. nih.govresearchgate.netcdc.gov Influenza virus neuraminidase is an enzyme essential for the release of new virus particles from infected host cells. nih.govdovepress.comnih.gov By cleaving sialic acid residues from the cell surface, the enzyme allows progeny virions to detach and spread the infection. dovepress.com
Zanamivir and Oseltamivir act as transition-state analogues of sialic acid, binding to the active site of the viral neuraminidase with high affinity and specificity. nih.govresearchgate.net This competitive inhibition blocks the enzyme's function, preventing the release of new viruses and thus halting the spread of the infection within the respiratory tract. cdc.govnih.gov The development of these inhibitors was a landmark achievement in structure-based drug design, leveraging the natural structure of Neu5Ac to create effective antiviral therapies that target both influenza A and B viruses. nih.govresearchgate.netnih.gov
Strategies for Modulating Neu5Ac Levels and Sialylation
Altering the expression of sialic acids on cell surfaces, a process known as sialylation, is a promising therapeutic strategy. researchgate.net Given that aberrant sialylation is a hallmark of various diseases, particularly cancer, methods to modulate Neu5Ac levels are under intense investigation. nih.gov
Another approach involves enhancing sialylation. Studies have shown that treatment with Neu5Ac can alleviate allergic symptoms in animal models by enhancing the gut microbiota, increasing short-chain fatty acid production, and strengthening intestinal barriers. nih.gov Conversely, inhibiting sialylation in the same models led to more severe allergic symptoms, highlighting the protective role of adequate sialylation in certain contexts. nih.gov These findings suggest that both increasing and decreasing sialylation can be therapeutic, depending on the specific pathology.
Targeting Enzymes in Neu5Ac Metabolism for Therapeutic Intervention
The enzymes that catalyze the addition, removal, and activation of Neu5Ac are central to controlling cellular sialylation. frontiersin.orgnih.gov Targeting these enzymes offers a direct mechanism for therapeutic intervention in diseases characterized by dysregulated sialic acid expression. frontiersin.orgnih.govmdpi.com
Sialidases, also known as neuraminidases, are enzymes that remove terminal sialic acid residues from glycoconjugates. nih.govnih.gov Inhibition of these enzymes is a validated therapeutic strategy. frontiersin.orgnih.gov
The most successful examples are the anti-influenza drugs Zanamivir and Oseltamivir, which target viral sialidase. nih.govnih.gov Beyond viral infections, sialidase inhibitors are being explored for other conditions. Human sialidases (NEU1, NEU2, NEU3, NEU4) are implicated in cancer, atherosclerosis, and diabetes. frontiersin.orgmdpi.com For instance, the upregulation of NEU1 and NEU3 is associated with inflammation and fibrosis. mdpi.com General sialidase inhibitors like DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) have shown efficacy in preclinical models by reducing inflammation and fibrosis. dovepress.commdpi.com This suggests that targeting human sialidases could be beneficial in managing a variety of inflammatory and fibrotic diseases. mdpi.com
| Drug | Target Enzyme | Mechanism of Action | Therapeutic Application |
| Zanamivir | Influenza Neuraminidase | Competitive inhibitor, blocks viral release | Influenza A and B nih.govnih.gov |
| Oseltamivir | Influenza Neuraminidase | Competitive inhibitor, blocks viral release | Influenza A and B nih.govnih.gov |
| DANA | General Sialidases | Sialic acid analogue inhibitor | Preclinical (inflammation, fibrosis) mdpi.com |
Sialyltransferases (STs) are a family of enzymes that transfer sialic acid from an activated donor, CMP-Neu5Ac, to the terminal positions of glycan chains. nih.govcsuohio.edu Elevated ST activity and the resulting hypersialylation of cell surfaces are well-established hallmarks of cancer, contributing to tumor growth, metastasis, and immune evasion. nih.govresearchgate.net Therefore, the inhibition of STs has emerged as a promising anti-cancer strategy. nih.govcsuohio.edu
Developing subtype-selective, cell-permeable small-molecule inhibitors for the twenty known human STs is a key goal. nih.gov These inhibitors could potentially block the specific sialylation patterns that promote malignancy. nih.gov For example, certain inhibitors have been shown to attenuate α-2,3-sialylation on cell surface glycans, which suppressed the metastasis of lung cancer cells. frontiersin.org The modulation of specific STs, such as ST6GalNAc-I, is critical for preventing immune evasion and tumor angiogenesis in certain cancers. researchgate.net
CMP-sialic acid synthetase (CMAS) is the enzyme responsible for activating Neu5Ac. nih.govresearchgate.net It catalyzes the reaction between Neu5Ac and cytidine-5'-triphosphate (B129977) (CTP) to form CMP-Neu5Ac, the high-energy sugar nucleotide donor required by all sialyltransferases in the Golgi apparatus. nih.govresearchgate.netnih.gov
This activation step is essential for all subsequent sialylation reactions. researchgate.net The location of this process in the nucleus, with the resulting CMP-Neu5Ac being transported to the Golgi, underscores its central regulatory role. nih.govnih.gov Because CMAS is the sole provider of the activated sialic acid donor, it represents a critical bottleneck in the sialylation pathway. researchgate.netmedchemexpress.com Inhibiting CMAS would effectively shut down all sialylation, making it an attractive target for therapeutic intervention in diseases like cancer where hypersialylation is a key pathological feature. nih.govresearchgate.net
| Enzyme | Function in Neu5Ac Metabolism | Therapeutic Strategy | Disease Target |
| Sialidase (Neuraminidase) | Removes terminal Neu5Ac from glycans frontiersin.orgnih.gov | Inhibition | Influenza, Inflammation, Fibrosis nih.govmdpi.com |
| Sialyltransferase (ST) | Transfers Neu5Ac to glycans nih.govcsuohio.edu | Inhibition/Modulation | Cancer nih.govresearchgate.net |
| CMP-Sialic Acid Synthetase (CMAS) | Activates Neu5Ac to CMP-Neu5Ac nih.govresearchgate.net | Inhibition | Cancer researchgate.net |
Nanoparticle-Based Drug Delivery Systems Modified with Sialic Acid
N-acetyl-beta-neuraminic acid (Neu5Ac), also known as sialic acid, has emerged as a crucial component in the advancement of nanoparticle-based drug delivery systems. The functionalization of nanoparticles with sialic acid offers a promising strategy to overcome significant biological barriers, thereby enhancing therapeutic efficacy and minimizing off-target effects. nih.govmdpi.com The core principle behind this approach lies in sialic acid's role as a "self" marker on cell surfaces, which helps in evading the body's immune surveillance mechanisms. nih.gov
One of the primary challenges in nanomedicine is the rapid clearance of nanoparticles by the reticuloendothelial system (RES), primarily in the liver and spleen. nih.gov By coating nanoparticles with Neu5Ac, these drug carriers can mimic the surface of the body's own cells. nih.gov This "sialylation" helps to inhibit the activation of the complement system and reduces uptake by phagocytic cells like macrophages. mdpi.comnih.gov This is achieved through the interaction of sialic acid with sialic acid-binding immunoglobulin-like lectins (Siglecs), which are inhibitory receptors found on many immune cells. mdpi.comnih.gov This interaction effectively provides a "stealth" effect, prolonging the circulation time of the nanoparticles in the bloodstream and allowing for greater accumulation at the target site. nih.govresearchgate.net
Beyond immune evasion, Neu5Ac modification facilitates active targeting of diseased tissues, particularly tumors. nih.gov Many types of cancer cells overexpress specific carbohydrate-binding proteins called lectins, which can recognize and bind to the terminal sialic acid residues on the nanoparticle surface. nih.govresearchgate.net This ligand-receptor interaction enhances the cellular uptake of the nanoparticles by malignant cells, leading to a more concentrated delivery of therapeutic agents directly to the tumor site. nih.govmdpi.com This targeted approach not only improves the effectiveness of anticancer drugs but also reduces the systemic toxicity associated with conventional chemotherapy. nih.gov
The modification of drug delivery systems through sialylation has been shown to improve the hydrophilic properties of the nanoparticles, which is related to the negative charge of sialic acid. mdpi.com This enhanced hydrophilicity contributes to better stability and circulation in the bloodstream. mdpi.com Research has demonstrated that sialic acid-modified nanoparticles can effectively deliver chemotherapeutics and imaging agents, making them valuable tools for both cancer therapy and diagnostics (theranostics). nih.gov For instance, selenium nanocarriers modified with sialic acid have shown significantly increased uptake by glioma cells and a potentiated apoptotic effect. mdpi.com
Table 1: Effects of Sialic Acid (Neu5Ac) Modification on Nanoparticle Properties
| Feature | Unmodified Nanoparticles | Neu5Ac-Modified Nanoparticles |
|---|---|---|
| Immune System Interaction | Rapidly recognized and cleared by the Reticuloendothelial System (RES). | Evades the RES by mimicking "self" markers, leading to reduced immune clearance. nih.gov |
| Blood Circulation Time | Short circulation half-life. | Prolonged systemic circulation. nih.gov |
| Targeting Mechanism | Primarily passive targeting (Enhanced Permeability and Retention effect). | Active targeting through binding to overexpressed lectins on tumor cells. nih.govresearchgate.net |
| Cellular Uptake | Lower uptake by target cells. | Enhanced cellular uptake by malignant cells. mdpi.com |
| Therapeutic Efficacy | Limited by poor bioavailability and off-target effects. | Improved therapeutic outcomes due to targeted delivery and reduced side effects. nih.gov |
Neu5Ac in Personalized Medicine and Biomarker Discovery
The unique expression patterns of this compound on cell surfaces during pathological processes have positioned it as a significant molecule in the fields of personalized medicine and biomarker discovery. nbinno.com Altered sialylation is now recognized as a hallmark of various diseases, including cancer and cardiovascular disorders, making the detection and quantification of Neu5Ac and its derivatives a promising diagnostic and prognostic tool. nbinno.commetwarebio.com
In oncology, cancer cells often exhibit aberrant sialylation, such as the overexpression of certain sialylated glycans. metwarebio.com These changes can be detected in blood samples and may correlate with tumor progression, metastasis, and even resistance to therapy. metwarebio.com This makes Neu5Ac a potential non-invasive biomarker for various cancers, including breast, lung, and colorectal cancer. metwarebio.com Targeting these unique sialylation patterns is also emerging as a therapeutic strategy in oncology. metwarebio.com
The utility of Neu5Ac as a biomarker is particularly evident in cardiovascular disease (CVD). nih.gov Studies have shown that elevated plasma concentrations of Neu5Ac are associated with an increased risk of poor clinical outcomes in patients with heart failure. ahajournals.org Research indicates that Neu5Ac could serve as a valuable biomarker for the diagnosis and prognosis of CVD. nih.gov For instance, a study demonstrated that plasma Neu5Ac levels could effectively discriminate between CVD patients and healthy controls. nih.gov Furthermore, when combined with another sialic acid derivative, N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2), the predictive power for CVD was significantly improved. nih.govnih.gov
Elevated serum Neu5Ac has also been identified as a risk factor for cerebrovascular conditions like Moyamoya disease. mdpi.comnih.gov A clinical study revealed a positive association between serum Neu5Ac levels and the risk of this rare, progressive cerebrovascular disorder. mdpi.com The inclusion of Neu5Ac in clinical prediction models has been shown to substantially improve risk reclassification and discrimination for Moyamoya disease and its subtypes. mdpi.comnih.gov
The development of sensitive analytical methods has been crucial for advancing Neu5Ac's role in biomarker discovery. rsc.org These advancements allow for the precise measurement of Neu5Ac in various biological samples, paving the way for its integration into routine clinical diagnostics. rsc.org As research continues to unravel the specific roles of Neu5Ac in different disease states, its application in personalized medicine is expected to grow, potentially leading to earlier disease detection, more accurate prognostic assessments, and tailored therapeutic interventions.
Table 2: Neu5Ac as a Biomarker in Cardiovascular Disease (CVD)
| Biomarker(s) | Application | Key Findings |
|---|---|---|
| Plasma Neu5Ac | Diagnosis and prognosis of CVD | Significantly elevated in patients with CVD compared to healthy controls. nih.govnih.gov |
| Plasma Neu5Ac | Prognosis in Heart Failure | Elevated levels are independently associated with a higher risk of cardiovascular death and heart transplantation. ahajournals.org |
| Neu5Ac + Neu5,9Ac₂ | Enhanced CVD Diagnosis | The combination of these two sialic acids showed improved predictive power over Neu5Ac alone. nih.govnih.gov |
| Serum Neu5Ac | Risk factor for Moyamoya Disease | Increased serum levels are positively associated with the risk of Moyamoya disease. mdpi.comnih.gov |
Challenges and Future Perspectives in Neu5Ac Research
Despite the significant progress in understanding the roles of this compound, several challenges remain, alongside promising future directions for research. The complexity of sialic acid biology, with over 90 known naturally occurring forms, presents a considerable hurdle. nih.gov Elucidating the specific functions of these various derivatives and understanding the intricate regulation of their metabolism at the enzymatic and genetic levels remains a key area of investigation. nih.govnih.govresearchgate.net
One of the major challenges is the efficient and large-scale production of Neu5Ac and its derivatives for research and therapeutic applications. nih.gov While methods like extraction from natural sources and chemical synthesis exist, they face limitations. nih.gov Consequently, there is a growing focus on biosynthesis strategies, including microbial fermentation and enzymatic synthesis, which are more environmentally friendly and potentially more scalable. nih.govnih.govresearchgate.net Overcoming bottlenecks in these biosynthetic pathways is a critical goal for facilitating the broader application of Neu5Ac. nih.gov
Future research will likely focus on several key areas. The continued exploration of sialic acids as biomarkers for a wider range of diseases is a priority. nbinno.com With advancements in analytical techniques, it may become possible to identify unique "sialo-signatures" for specific diseases, leading to highly sensitive and specific diagnostic tools. rsc.org
In therapeutics, the development of drugs that target sialylation pathways holds immense potential. metwarebio.com This could involve inhibiting enzymes that add sialic acids to cancer cells to make them more visible to the immune system, or using neuraminidase inhibitors to treat conditions associated with excessive desialylation. ahajournals.org The role of Neu5Ac in modulating the immune system through Siglec receptors is another exciting frontier, with potential applications in treating autoimmune diseases and cancer. metwarebio.com
Furthermore, the influence of Neu5Ac on the gut microbiota and its connection to metabolic diseases is an emerging field of study. rsc.org Understanding how dietary Neu5Ac affects gut health and systemic metabolism could lead to new nutritional strategies for preventing and managing conditions like obesity and diabetes. rsc.org The multifaceted nature of Neu5Ac ensures that it will remain a central molecule in glycobiology research, with its potential applications in medicine and nutrition continuing to expand. nbinno.commetwarebio.com
Q & A
Q. What are the primary biological roles of Neu5Ac in glycoconjugate interactions, and how can these be experimentally validated?
Neu5Ac serves as a critical epitope in glycoproteins and glycolipids, mediating cell-cell interactions, pathogen recognition, and immune modulation . To validate these roles, researchers can employ glycan microarray screening to identify binding partners or use enzymatic removal (e.g., neuraminidase treatment) followed by functional assays (e.g., leukocyte adhesion or viral infectivity studies). Knockout models (e.g., CRISPR-Cas9 for sialyltransferase genes) further elucidate Neu5Ac-dependent pathways .
Q. Which analytical methods are most reliable for detecting and quantifying Neu5Ac in biological samples?
High-performance liquid chromatography (HPLC) with chemiluminescence detection offers high sensitivity for Neu5Ac quantification in serum and urine, with validation via spike-recovery experiments . Fluorescence-based assays using 2′-(4-methylumbelliferyl)-α-D-Neu5Ac derivatives enable real-time monitoring of enzymatic activity in vitro . Mass spectrometry (LC-MS/MS) provides structural confirmation and multiplexed quantification in complex matrices .
Q. What are the standard enzymatic and chemical synthesis routes for Neu5Ac, and how do their yields compare?
The enzymatic route uses N-acetyl-D-glucosamine (GlcNAc) and pyruvate via Neu5Ac aldolase, achieving ~80% yield under optimized pH (7.8) and temperature (37°C) . Chemical synthesis, such as the Cornforth method, involves multistep epimerization and condensation, yielding ~50–60% but requiring hazardous reagents . Chemoenzymatic approaches hybridize these methods, improving scalability and reducing byproducts .
Advanced Research Questions
Q. How can experimental design be optimized to address low yields in chemoenzymatic Neu5Ac synthesis?
Process parameters like pH (8.5–9.0 for epimerization), substrate ratios (1:1.2 GlcNAc:pyruvate), and metal ion supplementation (Ca²⁺ enhances aldolase activity) significantly impact yield . Design-of-experiment (DoE) frameworks, such as response surface methodology, identify optimal conditions. In-line monitoring of pyruvate consumption via spectrophotometry ensures reaction progress .
Q. How should researchers resolve contradictions in reported regulatory effects of divalent cations on Neu5Ac lyase activity?
Discrepancies in Ca²⁺/Mn²⁺ effects (activation vs. inhibition) may stem from assay conditions (e.g., buffer ionic strength or substrate saturation) . Replicate experiments under standardized protocols (e.g., 125 mM Tris-HCl, pH 7.8) and use isothermal titration calorimetry (ITC) to quantify ion-binding affinities. Cross-validate findings with structural models of the enzyme’s active site .
Q. What methodological challenges arise in quantifying Neu5Ac in heterogeneous microbial communities, and how can they be mitigated?
Matrix interference (e.g., extracellular polysaccharides) can skew results. Pre-treatment with ethanol precipitation or protease digestion improves specificity . Metagenomic profiling of sialidase genes coupled with stable isotope probing (SIP) links Neu5Ac metabolism to specific microbial taxa .
Q. How do enzymatic and chemical synthesis routes for Neu5Ac compare in terms of stereochemical purity and scalability?
Enzymatic synthesis ensures >99% stereopurity due to aldolase specificity, but scale-up is limited by enzyme stability . Chemical routes, while scalable, often require chiral chromatography to remove β-anomer byproducts . Hybrid approaches, such as immobilized aldolase reactors, balance purity and throughput .
Q. What strategies can elucidate the role of Neu5Ac in bacterial biofilm formation?
Transcriptomic analysis (RNA-seq) of biofilm-associated genes (e.g., colominic acid biosynthetic clusters in E. coli K1) under Neu5Ac supplementation identifies regulatory networks . Atomic force microscopy (AFM) quantifies biofilm mechanical properties post-neuraminidase treatment .
Q. How can structural analysis techniques validate Neu5Ac incorporation into synthetic glycoconjugates?
Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms α-2,8 linkages in colominic acid analogs . X-ray crystallography or cryo-EM of sialyltransferase-Neu5Ac complexes reveals binding motifs for rational ligand design .
Q. What computational tools are effective for modeling Neu5Ac-protein interactions in drug discovery?
Molecular dynamics (MD) simulations (e.g., GROMACS) predict binding affinities of Neu5Ac derivatives to viral hemagglutinins or Siglec receptors . Docking software (AutoDock Vina) screens compound libraries for sialidase inhibitors, validated via surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
